molecular formula C21H16N4O5S B11393442 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11393442
M. Wt: 436.4 g/mol
InChI Key: WKSFJIKPALHLGR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chromene-2-carboxamide derivatives, which are characterized by a 4H-chromene core (a bicyclic system combining benzene and pyran rings) linked to a sulfamoylphenyl group via a carboxamide bridge. The specific structure features a 6-methyl substituent on the chromene ring and a pyrimidin-2-ylsulfamoyl moiety on the phenyl group.

Synthetic protocols for this compound involve coupling 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 4-(pyrimidin-2-ylsulfamoyl)aniline, yielding the target molecule in 89% efficiency with a high melting point of 307–308°C . Analytical characterization includes $^1$H NMR and mass spectrometry (MS), confirming structural integrity .

Properties

Molecular Formula

C21H16N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C21H16N4O5S/c1-13-3-8-18-16(11-13)17(26)12-19(30-18)20(27)24-14-4-6-15(7-5-14)31(28,29)25-21-22-9-2-10-23-21/h2-12H,1H3,(H,24,27)(H,22,23,25)

InChI Key

WKSFJIKPALHLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a salicylaldehyde derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Pyrimidin-2-ylsulfamoyl Group: The pyrimidin-2-ylsulfamoyl group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

Key analogs differ in alkyl/aryl substituents at positions 6, 7, or both on the chromene ring. Data from highlights the following:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Analytical Methods
5a None 93 296–298 $^1$H NMR, MS
5b 6-methyl 89 307–308 $^1$H NMR, MS
5c 7-methyl 91 309–311 $^1$H NMR, MS
5d 6-ethyl 84 297–299 $^1$H NMR, $^{13}$C NMR
5e 6,7-dimethyl 87 310–* $^1$H NMR, MS

Key Observations :

  • Positional Effects : The 6-methyl analog (5b) exhibits a higher melting point than the unsubstituted 5a, suggesting enhanced crystallinity due to steric stabilization. The 7-methyl analog (5c) has an even higher melting point (309–311°C), possibly due to improved molecular packing .
  • Alkyl Chain Length : Introducing an ethyl group (5d) lowers the melting point (297–299°C) compared to 5b, likely due to increased conformational flexibility .
  • Synthesis Efficiency : Yields remain high (>84%) across all derivatives, indicating robustness of the synthetic route.

Modifications on the Sulfamoylphenyl Group

Pyrimidinyl vs. Dimethylpyrimidinyl Moieties

The compound in , 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide, replaces the pyrimidin-2-yl group with a 4,6-dimethylpyrimidin-2-yl substituent. Additionally, the presence of a 6-chloro and 7-methyl substituent on the chromene core introduces electronic and steric effects distinct from 5b .

Sulfonamide Linker Variations

Compound 14 in incorporates a cyano group and methylthio substituent, diverging significantly from the chromene-2-carboxamide scaffold. Such changes may reduce compatibility with carbonic anhydrase active sites but could enhance reactivity toward other biological targets .

Biological Activity

6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromene core with various substituents that enhance its biological activity. The structural formula is represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that 6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antiinflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation-related symptoms.

Case Study: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Pharmacological Evaluation

Pharmacological evaluations have assessed the efficacy and safety profile of the compound through various assays:

  • Histamine Release Assay : The compound was tested for antihistaminic activity using isolated guinea pig ileum. Results showed a significant reduction in histamine-induced contractions.
  • Bronchodilatory Activity : In vivo studies indicated that the compound provided significant bronchodilation in asthmatic models, highlighting its potential use in respiratory conditions.

Comparative Analysis

Compared to other compounds in the chromene class, this specific derivative exhibits enhanced potency due to the pyrimidinylsulfamoyl substitution, which appears to improve binding affinity to target enzymes.

Table 2: Comparison with Related Compounds

CompoundIC50 (µM)Notable Activity
6-Methyl-4-oxo-N-(pyridin-2-yl)carboxamide20.0Moderate anticancer
6-Methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]10.0Strong anticancer
Chromone Derivative X25.0Weak anti-inflammatory

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